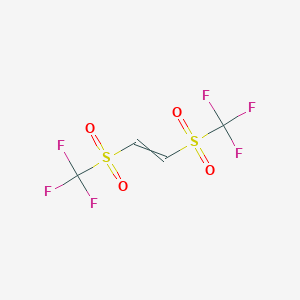
1,2-Bis(trifluoromethanesulfonyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethanesulfonyl)ethene is a compound known for its unique chemical properties and applications. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene backbone. This compound is often utilized in various fields due to its high stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethanesulfonyl)ethene typically involves the reaction of ethene with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4+2CF3SO2Cl→C2(SO2CF3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethanesulfonyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethanesulfonyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethanesulfonyl)ethene involves its interaction with various molecular targets. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.
Trifluoromethanesulfonamide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
1,2-Bis(trifluoromethanesulfonyl)ethene is unique due to its ethene backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
65100-18-7 |
|---|---|
Formule moléculaire |
C4H2F6O4S2 |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
1,2-bis(trifluoromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H2F6O4S2/c5-3(6,7)15(11,12)1-2-16(13,14)4(8,9)10/h1-2H |
Clé InChI |
KGWHIEWACAUOFE-UHFFFAOYSA-N |
SMILES canonique |
C(=CS(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


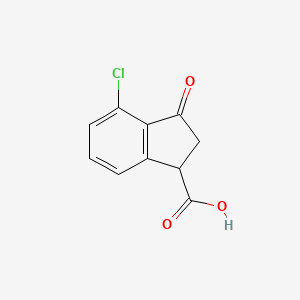
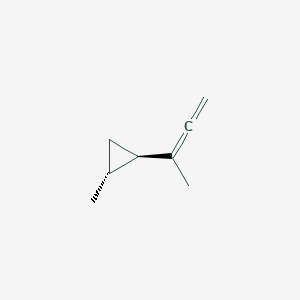
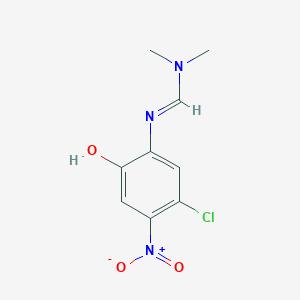
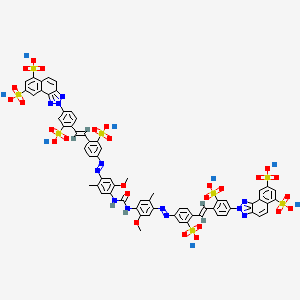
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
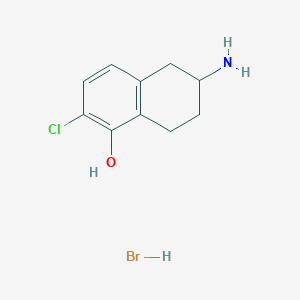



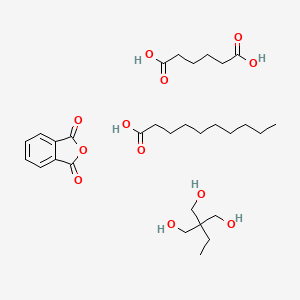

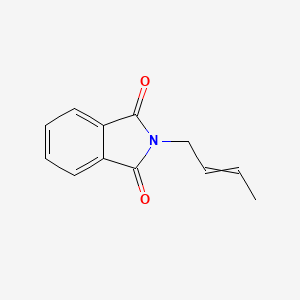

![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
